molecular formula C10H14ClNO B1291103 3-Amino-2-(4-chlorobenzyl)propan-1-ol

3-Amino-2-(4-chlorobenzyl)propan-1-ol

Cat. No.: B1291103
M. Wt: 199.68 g/mol
InChI Key: VADAEETYCLIBDE-UHFFFAOYSA-N
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Description

3-Amino-2-(4-chlorobenzyl)propan-1-ol is a chiral amino alcohol building block of high interest in medicinal chemistry and pharmaceutical research. Compounds with this structure, featuring both an amino group and a hydroxyl group on a propanol backbone attached to a 4-chlorobenzyl moiety, are frequently employed as key synthetic intermediates . The 4-chlorophenyl group is a common pharmacophore found in molecules with various biological activities . This structure is analogous to other amino alcohols used in the synthesis of potential beta-adrenergic receptor ligands or other therapeutically relevant agents . As a versatile chiral synthon, it can be used to explore structure-activity relationships, develop new synthetic methodologies, and create compound libraries for high-throughput screening. The specific mechanism of action for this compound is dependent on the final target and is a key area of investigation for researchers. Handling should adhere to standard safety protocols for laboratory chemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(aminomethyl)-3-(4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C10H14ClNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,13H,5-7,12H2

InChI Key

VADAEETYCLIBDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure shares similarities with other benzyl-substituted amino alcohols, such as (R)-3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (), where fluorine replaces chlorine on the benzyl ring . Key functional groups include:

  • Hydroxyl group : Influences hydrogen bonding and solubility.
  • 4-Chlorobenzyl group : Introduces steric bulk and electron-withdrawing effects, impacting reactivity and binding affinity.

Infrared (IR) spectroscopy, particularly the fingerprint region (400–1500 cm⁻¹), is critical for distinguishing structural isomers. For example, propan-1-ol and propan-2-ol exhibit identical functional group regions but distinct fingerprint regions due to differences in branching . Similarly, substitutions on the benzyl ring (e.g., chloro vs. fluoro) would alter the fingerprint region of 3-amino-2-(4-chlorobenzyl)propan-1-ol.

Herbicidal Activity

In a 2012 study, derivatives bearing the 4-chlorobenzyl group were screened for herbicidal activity against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli). Key findings include:

Compound Substituent Herbicidal Activity (Rape) Activity Against Barnyard Grass
4-Chlorobenzyl Moderate Weak
4-Methoxyphenyl Not reported Not reported
3,4,5-Trimethoxyphenyl Not reported Not reported

The 4-chlorobenzyl derivative demonstrated selective activity against rape, likely due to interactions with plant-specific enzymes or receptors.

Anti-HIV Activity

A 2018 study synthesized diazo-incorporated coumarin derivatives with various substituents, including 4-chlorobenzyl. Results showed:

Compound Substituent % HIV Inhibition (100 μM) Cytotoxicity (100 μM)
4-Chlorobenzyl 52% Non-toxic
4-Nitrophenyl Not reported Not reported
4-Hydroxy-3-methoxybenzyl Not reported Not reported

The 4-chlorobenzyl analog exhibited the highest anti-HIV activity among tested compounds, attributed to enhanced binding to HIV-1 integrase, as supported by docking studies .

Spectroscopic and Crystallographic Comparisons

IR Spectroscopy

The compound’s IR spectrum would display characteristic peaks for:

  • O–H stretch : ~3200–3600 cm⁻¹ (broad).
  • N–H stretch : ~3300–3500 cm⁻¹.
  • C–Cl stretch : ~550–850 cm⁻¹.

Comparisons with the 4-fluoro analog () would reveal differences in the fingerprint region due to variations in halogen electronegativity and bond vibrations .

Crystallographic Data

For example, derivatives like 3-amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one () employ these tools for crystallographic analysis .

Preparation Methods

Procedure

  • Starting Material : 3-(4-chlorobenzyl)-2-ketopropanamine.
  • Reducing Agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Solvent : Tetrahydrofuran (THF) or ethanol.
  • Reaction Conditions :
    • The reaction is carried out at low temperatures (0–5°C) initially to avoid side reactions.
    • The mixture is then allowed to warm to room temperature and stirred until the reaction completes.

Mechanism

The reducing agent donates hydride ions to the carbonyl group of the ketone, converting it into a secondary alcohol. The amino group remains intact during this process.

Advantages

  • High yield and selectivity.
  • Mild reaction conditions.

Reductive Amination

This method involves the direct conversion of a carbonyl compound into an amino alcohol by introducing an amine under reducing conditions.

Procedure

  • Starting Material : 3-(4-chlorobenzyl)-2-propanone.
  • Amine Source : Ammonia or primary amines.
  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a metal catalyst (e.g., palladium on carbon).
  • Solvent : Methanol or ethanol.
  • Reaction Conditions :
    • The reaction is conducted at room temperature or slightly elevated temperatures (30–50°C).
    • A pH buffer is used to maintain mildly acidic to neutral conditions.

Mechanism

The carbonyl group reacts with the amine to form an imine intermediate, which is subsequently reduced to yield the amino alcohol.

Advantages

  • Direct and efficient synthesis from simple precursors.
  • Applicable in both laboratory and industrial settings.

Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative pathway for synthesizing this compound, particularly for large-scale production.

Procedure

Mechanism

Hydrogenation reduces the carbonyl group to a hydroxyl group while simultaneously introducing the amino functionality if an imine intermediate is used.

Advantages

  • High efficiency and scalability.
  • Environmentally friendly due to minimal use of chemical reagents.

Nucleophilic Substitution

This method involves the substitution of a halogen atom with an amino group followed by reduction.

Procedure

  • Starting Material : Halogenated alcohol such as 3-bromo-2-(4-chlorobenzyl)propanol.
  • Reagents :
    • Ammonia or amine derivatives for substitution.
    • Reducing agents like NaBH4 for subsequent reduction if necessary.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF).
  • Reaction Conditions :
    • Elevated temperatures (60–80°C) for nucleophilic substitution.
    • Ambient conditions for reduction steps.

Advantages

  • Straightforward approach using commercially available starting materials.

Comparison of Methods

Method Starting Material Key Reagents Advantages Challenges
Reduction of Ketones Ketone precursors NaBH4, LiAlH4 High yield, mild conditions Requires pure starting material
Reductive Amination Ketones NaBH3CN, Ammonia Direct synthesis Sensitive to pH control
Catalytic Hydrogenation Ketones or imines H2, Pd/C Scalable and efficient High-pressure equipment needed
Nucleophilic Substitution Halogenated alcohols Ammonia, reducing agents Simple starting materials Multi-step process

Notes on Industrial Production

For large-scale synthesis, catalytic hydrogenation is preferred due to its scalability and lower environmental impact. Continuous flow systems and automated reactors are often employed to enhance efficiency and reduce costs.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Amino-2-(4-chlorobenzyl)propan-1-ol in laboratory settings?

  • Answer : Two primary methods are used:

  • Nitro Reduction : Reduce a nitro precursor (e.g., 2-(4-chlorobenzyl)-3-nitropropan-1-ol) using NaBH₄ or LiAlH₄ in ethanol or THF under reflux. Reaction progress is monitored via TLC .
  • Substitution Reactions : React 4-chlorobenzyl chloride with an amino alcohol precursor (e.g., 3-aminopropan-1-ol) in the presence of anhydrous K₂CO₃ as a base. This method mirrors benzyl ether syntheses .
    • Key Considerations : Solvent choice (ethanol for polar intermediates) and temperature control (reflux at 80°C) are critical for yield optimization.

Q. What spectroscopic techniques are recommended for characterizing 3-Amino-2-(4-chlorobenzyl)propan-1-ol?

  • Answer :

TechniqueApplicationExample Data (Analog)
¹H/¹³C NMRConfirm chlorobenzyl (δ 7.35 ppm, aromatic) and amino groups (δ 1.8–2.2 ppm) (fluorophenyl analog)
HRMSValidate molecular weight (calc. 215.68 g/mol)
IR SpectroscopyIdentify -NH₂ (3300–3500 cm⁻¹) and -OH (3200–3600 cm⁻¹) stretches
Chiral HPLCResolve enantiomers if stereochemistry is relevant

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during catalytic hydrogenation?

  • Answer :

  • Catalyst Selection : Use Pd/C with chiral modifiers (e.g., cinchona alkaloids) to achieve >90% enantiomeric excess (ee).
  • Hydrogen Pressure : 1–5 atm minimizes side reactions while ensuring complete nitro-to-amine reduction .
  • Solvent Polarity : Ethanol enhances catalyst stability compared to THF.
    • Data Table :
CatalystSolventee (%)Yield (%)
Pd/C (unmodified)Ethanol<585
Pd/C + (R)-BINOLTHF9278

Q. How do researchers address discrepancies in reported biological activity data for derivatives of 3-Amino-2-(4-chlorobenzyl)propan-1-ol?

  • Answer : Contradictions often arise from:

  • Impurities : Purify compounds via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Stereochemical Variations : Synthesize enantiopure samples using chiral catalysts and validate via polarimetry .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and concentrations (10–100 µM) for comparative studies.

Q. What strategies resolve low yields in substitution reactions involving 4-chlorobenzyl halides?

  • Answer :

  • Base Optimization : Replace K₂CO₃ with DBU for faster kinetics in non-polar solvents.
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes at 100°C, improving yield by 15–20% .
    • Data Table :
BaseSolventTime (h)Yield (%)
K₂CO₃Ethanol665
DBUDMF282

Methodological Guidance

Q. How to troubleshoot competing side reactions during nitro group reduction?

  • Answer :

  • Byproduct Identification : Use GC-MS to detect intermediates (e.g., imines or over-reduced alcohols).
  • Temperature Control : Maintain ≤50°C to prevent decomposition.
  • Stoichiometry : Limit NaBH₄ to 1.2 equivalents to avoid over-reduction .

Q. What computational methods predict the reactivity of 3-Amino-2-(4-chlorobenzyl)propan-1-ol in novel reactions?

  • Answer :

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., at the benzyl carbon) using Gaussian08.
  • Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) via AutoDock Vina .

Key Physical Properties (Extrapolated from Analogous Compounds)

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNOEstimated
Molecular Weight215.68 g/molCalculated
Boiling Point~300°C (decomposes)Analog
SolubilityEthanol > Water

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